molecular formula C15H15N5O2S B2691234 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 891129-05-8

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

Cat. No. B2691234
M. Wt: 329.38
InChI Key: ONLIWZUDVUYDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Summary of Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against various microorganisms. These studies aim to identify potential new antimicrobial agents that could combat bacterial, fungal, or viral infections .

High-Energy-Density Materials

Another intriguing application lies in the field of energetic materials . A specific derivative of this compound, such as the hydroxylammonium salt, exhibits high density, acceptable decomposition temperature, low sensitivities, and excellent detonation velocity and pressure. These properties suggest its potential use as a high-energy-density material .

Pharmacological Activities

1,3,4-Thiadiazoles

1,3,4-Thiadiazoles, a class of heterocyclic compounds, are commonly found in drugs with diverse pharmacological activities. The compound under study may possess properties such as:

  • Acetylcholinesterase Inhibition : Relevant for Alzheimer’s disease treatment .

1,2,4-Triazolopyrimidines

These compounds have attracted interest due to their pharmacological activities, including:

  • Macrophage Activation : Influence on immune responses .

Methods of Application

The synthesis of derivatives involves chemical reactions, such as condensation reactions and cycloadditions, using hydrazonoyl halides as reagents. Spectral data, elemental analyses, and alternative synthetic routes are used to establish the structures of newly synthesized compounds .

Read more about the synthesis and antimicrobial activity Learn about the unique synthesis and energetic properties

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-10(2)20-14(17-13(9)22)18-19-15(20)23-8-12(21)16-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIWZUDVUYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

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